molecular formula C18H21BrO2 B042572 4-Bromoestrone CAS No. 1630-82-6

4-Bromoestrone

Cat. No. B042572
CAS RN: 1630-82-6
M. Wt: 349.3 g/mol
InChI Key: NQFVJAYQCZUYON-QDTBLXIISA-N
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Description

Synthesis Analysis

4-Bromoestrone has been synthesized through a regiospecific dehydrative aromatization process. A notable method involves the conversion of 4-bromo-10β-hydroxyoestr-4-ene-3,17-dione, obtained from the α-mode oxiran opening, to 4-bromo-oestrone by treatment with trifluoroacetic anhydride in dioxan at ambient temperature (Neeman, O'Grodnick, & Morgan, 1972). Additionally, chemoselective Suzuki-Miyaura reactions have been employed for the synthesis of 4-Bromo-3-O-triflyl-estrone, leading to the generation of mono- and bis-arylated estrones under optimized conditions (Jopp et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-Bromoestrone derivatives has been explored through various synthesis pathways. For instance, 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives were synthesized via bromination and subsequent microwave-assisted, Pd-catalyzed C(sp2)–P couplings, revealing interactions with both colchicine and taxoid binding sites of tubulin (Jójárt et al., 2020).

Chemical Reactions and Properties

4-Bromoestrone participates in various chemical reactions, including bromination, Suzuki-Miyaura cross-coupling, and reactions with cysteine, tryptophan, and histidine. These reactions have been utilized to explore the compound's antiestrogenic activity and its ability to bind to specific sites, providing insights into its chemical behavior (Kanamarlapudi, Sweet, & Warren, 1974).

Physical Properties Analysis

The synthesis and characterization of 4-bromoestrone derivatives involve determining their physical properties, such as melting points, boiling points, and solubility. These properties are crucial for understanding the compound's behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of 4-Bromoestrone, including reactivity, stability, and interaction with other molecules, have been extensively studied. The compound's electron emission and the formation of secondary metabolites, which may exhibit electron mediator behavior similar to 17beta-estradiol, have been investigated to understand its potential carcinogenicity and interaction with biological systems (Getoff et al., 2010).

Scientific Research Applications

  • Chemical Conversions : 4-Bromoestrone is employed in the conversion of 2-bromo- and 4-bromoestranes to fluorinated benzofuranoestranes and estradiols (Burmester et al., 2013).

  • Cellular Studies : It serves as a tool for studying rapid nongenomic cellular events like the progesterone-induced changes in human sperm swimming behavior through Ca(2+) influx in the sperm flagellum (Kilic et al., 2009).

  • Polymer Blend Morphology : In the field of materials science, 4-bromoanisole is used to control phase separation and purity in organic photovoltaic devices, influencing the morphology of polymer-polymer blends (Liu et al., 2012).

  • Synthesis of Derivatives : It's involved in chemical reactions producing compounds like 2-phenylselenoimine, which can further be converted into other complex structures (Holker et al., 1982).

  • Anticancer Activity : Certain 4-bromoestrone derivatives demonstrate significant selective cell growth-inhibitory activity against specific cancer cell lines, offering insights into potential anticancer strategies (Jójárt et al., 2020).

  • Enzyme Inhibition : 4-Bromoestrone is involved in blocking specific enzyme activities in rat liver microsomes, which has implications for understanding estrogen metabolism (Numazawa & Satoh, 1989).

  • Radiosensitizing Agents : Certain bromo derivatives, including 4-bromopyridone, are studied for their ability to sensitize cells to ionizing radiation, which is crucial in cancer treatment (Rudra et al., 2015).

  • Synthetic Methodology : The compound has been synthesized to produce other significant derivatives used in different biological and chemical studies (Neeman et al., 1972).

  • Radiopharmaceuticals : Certain fluorinated derivatives of 4-Bromoestrone have shown higher affinity for estrogen receptors, suggesting their potential in receptor imaging and nuclear medicine (Ali et al., 1993).

properties

IUPAC Name

(8R,9S,13S,14S)-4-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFVJAYQCZUYON-QDTBLXIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251096
Record name 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoestrone

CAS RN

1630-82-6
Record name 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
DA Norton, G Kartha, CT Lu - Acta Crystallographica, 1963 - scripts.iucr.org
… The bond lengths and angles in 4-bromoestrone are consistent … The long axes of the 4-bromoestrone molecules are more or … crystals of estrone and 4-bromoestrone used in this study …
Number of citations: 33 scripts.iucr.org
T Utne, RB Jobson, FW Landgraf - The Journal of Organic …, 1968 - ACS Publications
Since the 2 and 4 isomers of bromoestradiol (2-and 4-bromo-l, 3, 5 (10)-estratriene-3, 17^-dioI) were of inter-est in the cancer program of the Cancer Chemotherapy National Service …
Number of citations: 38 pubs.acs.org
DA Norton, G Kartha, CT Lu - Acta Crystallographica, 1964 - scripts.iucr.org
Bond lengths and angles have been calculated and are consistent with the currently accepted values for carbon-carbon systems.'Best'plane equations have been calculated for the …
Number of citations: 46 scripts.iucr.org
C Burmester, K Shiine, S Mataka… - The 17th International …, 2013 - researchgate.net
… Suzuki-Miyaura cross-coupling reactions were also carried out with other arylboronic acids, using 4-bromoestrone, 2-bromoestrone and 2,4-dibromoestrone as substrates. …
Number of citations: 2 www.researchgate.net
K Sundaram, RK Mishra - Biochimica et Biophysica Acta (BBA)-Biophysics …, 1965 - Elsevier
… 4-bromoestrone and 4-bromoestradiol have been worked … In 4-bromoestrone there are two regions which carry ~-elec… The carbonyl group in the case of 4-bromoestrone carries 2 ~-…
Number of citations: 1 www.sciencedirect.com
V Cody, F DeJarnette, W Duax… - … Section B: Structural …, 1971 - scripts.iucr.org
Significant conformational differences in three molecules of 2, 4-dibromoestradiol are seen to occur as a result of intramolecular forces involving angle strain and eclipsing strain as well …
Number of citations: 23 scripts.iucr.org
N Mitsuteru, S Satoshi - Journal of steroid biochemistry, 1989 - Elsevier
Kinetic studies of inhibition of estradiol 2- and 16α-hydroxylase activities in male rat liver microsomes with 2-bromoestrogens, 4-bromo-estrone (4-BrE 1 ), 16α- and 16β-bromoestrones …
Number of citations: 6 www.sciencedirect.com
E Suzuki, R Iwasaki, J Goto, Y Matsuki, T Nambara - Steroids, 1996 - Elsevier
… Their structures were characterized by inspection of NMR spectra, chemical derivatization (methylation and acetylation), and comparison with the reactivity of 4-bromoestrone 2,3-…
Number of citations: 6 www.sciencedirect.com
JSE Holker, E O'Brien, BK Park - Journal of the Chemical Society …, 1982 - pubs.rsc.org
… We therefore investigated the reaction of 4-bromoestrone, obtained from estrone in 83% … directly into 2-acetamido3-acetoxy-4-bromoestrone (10) by reductive acetylation . This product …
Number of citations: 7 pubs.rsc.org
DA Norton - Biophysical Journal, 1965 - cell.com
… in 4bromoestrone … 4-bromoestrone are of the keto type and have a theoretical value of 1.23 A. Androsterone shows a slight deviation from this (1.19 + 0.01 A), whereas 4-bromoestrone …
Number of citations: 17 www.cell.com

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